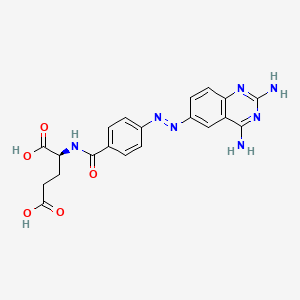
Phototrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phototrexate is a photochromic antifolate drug developed at the Institute for Bioengineering of Catalonia. It is a photopharmacological agent that acts as a light-regulated inhibitor of the enzyme dihydrofolate reductase. This compound is a photoisomerizable structural analogue of the chemotherapy agent methotrexate. The pharmacological effects of this compound can be switched on and off by ultraviolet A and visible light, respectively. It is almost inactive in its trans configuration while it behaves as a potent antifolate in its cis configuration .
Métodos De Preparación
Phototrexate is synthesized through a series of chemical reactions involving the incorporation of a diazene stereogenic unit into the structure of methotrexate. The synthetic route typically involves the following steps:
Formation of the diazene unit: This step involves the reaction of 2,4-diaminoquinazoline with a suitable diazotizing agent to form the diazene intermediate.
Coupling with benzoyl chloride: The diazene intermediate is then coupled with benzoyl chloride to form the diazenylbenzoyl derivative.
The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide and the reactions are carried out at room temperature. Industrial production methods for this compound would involve scaling up these reactions and optimizing the reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Phototrexate undergoes several types of chemical reactions, including:
Photoisomerization: this compound can switch between its cis and trans configurations upon exposure to ultraviolet A and visible light, respectively.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its photoisomerization.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include diazotizing agents, benzoyl chloride, and various amines. The major products formed from these reactions are the cis and trans isomers of this compound, as well as various substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Phototrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, which is essential for the synthesis of nucleotides and DNA. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cell proliferation. The inhibition of dihydrofolate reductase by this compound is regulated by light, with the cis configuration being a potent inhibitor and the trans configuration being almost inactive .
Comparación Con Compuestos Similares
Phototrexate is similar to other antifolate drugs such as methotrexate, aminopterin, and trimethoprim. this compound is unique in its ability to switch between active and inactive forms upon exposure to light. This light-regulated activity allows for precise control over its pharmacological effects, making it a promising candidate for targeted chemotherapy .
Similar compounds include:
Methotrexate: A widely used chemotherapeutic agent that inhibits dihydrofolate reductase.
Aminopterin: An antifolate drug similar to methotrexate but with a different chemical structure.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase but is used primarily for bacterial infections.
This compound’s unique photoisomerizable property sets it apart from these other compounds, offering potential advantages in terms of targeted therapy and reduced side effects.
Propiedades
Número CAS |
2268033-83-4 |
|---|---|
Fórmula molecular |
C20H19N7O5 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1 |
Clave InChI |
IODLJULYGHWOLC-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















